molecular formula C13H10N2 B1366921 2-Methyl-1,7-phenanthroline CAS No. 61351-90-4

2-Methyl-1,7-phenanthroline

Cat. No. B1366921
CAS RN: 61351-90-4
M. Wt: 194.23 g/mol
InChI Key: NUJFAQKFUDBKLA-UHFFFAOYSA-N
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Description

2-Methyl-1,10-phenanthroline is a derivative of phenanthroline . It is a solid substance with a molecular weight of 194.24 . The IUPAC name for this compound is 2-methyl [1,10]phenanthroline .


Synthesis Analysis

The synthesis of methyl-substituted 1,7-phenanthroline derivatives has been achieved by condensation of 2-methylquinolin-5-amine with aromatic aldehydes and cyclic 1,3-diketones .


Molecular Structure Analysis

The molecular structure of 2-Methyl-1,7-phenanthroline is stabilized by the formation of hydrogen bonds and short contacts . The molecular geometry and electron structure of molecules were theoretically evaluated using density functional theory (DFT) methods .


Chemical Reactions Analysis

Phenanthrolines, including 2-Methyl-1,7-phenanthroline, are known to bind with many different metal cations to form complexes . The aromatic backbone of phenanthroline also allows for preferential adsorption on few-layer graphene (FLG) films via π–π stacking .


Physical And Chemical Properties Analysis

2-Methyl-1,10-phenanthroline is a solid substance that should be stored in a sealed container at room temperature .

Scientific Research Applications

DNA Binding and Biological Activity

A study by Brodie, Collins, and Aldrich-Wright (2004) investigated the relationship between molecular structure and biological activity in platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline. It was found that different methylation patterns significantly impact the biological activity and DNA binding properties of these compounds. Some derivatives showed greater biological activity, indicating potential applications in the medical and biochemical fields (Brodie, Collins, & Aldrich-Wright, 2004).

Synthesis and Application as Ligands

O'Neill and Helquist (1999) described a process for coupling phenanthroline with ketones, which leads to the production of various substituted phenanthrolines. These compounds have potential applications as ligands in metal-promoted reactions, including asymmetric catalysis (O'Neill & Helquist, 1999).

Electrochemical Behavior and Sensing Applications

A study by Gayathri and Senthil Kumar (2014) explored the electrochemical behavior of 1,10-phenanthroline on a multiwalled carbon nanotube surface. They found applications for selective recognition of copper ions and hydrogen peroxide sensing, demonstrating the versatility of phenanthroline derivatives in electrochemical sensors (Gayathri & Senthil Kumar, 2014).

Fluorescent Probes and Ion Recognition

Melek Pamuk Algi (2016) reported the synthesis of a phenanthroline derivative that acts as a fluorescent probe for hypochlorite ion detection in aqueous solutions. This study highlights the potential of phenanthroline derivatives in developing sensitive and selective probes for ion detection (Melek Pamuk Algi, 2016).

Magnetic Properties and Ligand Effects

Research by Nocton et al. (2014) focused on the electronic structure and magnetic properties of 1,10-phenanthroline adducts. They observed that substituents on the phenanthroline ring significantly influence the electronic properties, indicating potential applications in materials science and magnetic resonance imaging (Nocton et al., 2014).

Safety And Hazards

2-Methyl-1,10-phenanthroline is considered hazardous. It is toxic if swallowed and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Phenanthrolines, including 2-Methyl-1,7-phenanthroline, have a broad range of applications, particularly as ligands for future complexes with transient metal cations . The structure-reaction activity relationship can be tuned by the insertion of functional groups to the 1,10-phenanthroline core .

properties

IUPAC Name

2-methyl-1,7-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-9-4-5-10-6-7-12-11(13(10)15-9)3-2-8-14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJFAQKFUDBKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00484129
Record name 1,7-Phenanthroline, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,7-phenanthroline

CAS RN

61351-90-4
Record name 1,7-Phenanthroline, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of sodium 3-nitrobenzenesulfonate (2.88 g, 12.8 mmol) in oleum (12 mL) and water (12 mL) was added quinolin-5-amine (3.09 g, 21.4 mmol). The mixture was stirred and heated to 105° C. Crotonaldehyde (3.00 g, 42.8 mmol) was added dropwise over 15 min. The resulting mixture was stirred at 105° C. for 16 h. The mixture was then poured into ice (50 g), and the pH value was adjusted to 11 with 1 N aqueous sodium hydroxide solution. The mixture was extracted with EtOAc (3×60 mL), and the combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography to afford 2-methyl-1,7-phenanthroline as a yellow solid (2.10 g). MS (ESI) m/z 195.1 (M+H)+.
Quantity
2.88 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
3.09 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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